N-Benzyl-N-phenyl-cyclooctanamine N-Benzyl-N-phenyl-cyclooctanamine
Brand Name: Vulcanchem
CAS No.: 13310-08-2
VCID: VC18758552
InChI: InChI=1S/C21H27N/c1-2-8-14-20(15-9-3-1)22(21-16-10-5-11-17-21)18-19-12-6-4-7-13-19/h4-7,10-13,16-17,20H,1-3,8-9,14-15,18H2
SMILES:
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol

N-Benzyl-N-phenyl-cyclooctanamine

CAS No.: 13310-08-2

Cat. No.: VC18758552

Molecular Formula: C21H27N

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-phenyl-cyclooctanamine - 13310-08-2

Specification

CAS No. 13310-08-2
Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
IUPAC Name N-benzyl-N-phenylcyclooctanamine
Standard InChI InChI=1S/C21H27N/c1-2-8-14-20(15-9-3-1)22(21-16-10-5-11-17-21)18-19-12-6-4-7-13-19/h4-7,10-13,16-17,20H,1-3,8-9,14-15,18H2
Standard InChI Key SVTGBGYFDUANNS-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-N-phenyl-cyclooctanamine features a cyclooctane ring fused to an amine group, which is further substituted with benzyl (C₆H₅CH₂) and phenyl (C₆H₅) moieties. The IUPAC name is N-benzyl-N-phenylcyclooctanamine, and its SMILES representation is C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 . The eight-membered cyclooctane ring adopts a boat-chair conformation, contributing to steric hindrance and influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₇N
Molecular Weight293.4 g/mol
CAS Registry (Free Base)13310-08-2
CAS Registry (HI Salt)13310-23-1
Boiling PointNot reported-
Melting PointNot reported-
SolubilityInsoluble in water; soluble in organic solvents

Spectroscopic and Computational Data

  • InChIKey: SVTGBGYFDUANNS-UHFFFAOYSA-N

  • Topological Polar Surface Area: 3.2 Ų, indicating low polarity .

  • Hydrogen Bonding: One hydrogen bond donor and one acceptor, typical of secondary amines .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via alkylation of cyclooctanamine with benzyl and phenyl halides under basic conditions. Alternative methods include reductive amination using cyclooctanone, benzylamine, and phenylamine precursors . A optimized protocol reported by Zibo Hangyu Biotechnology uses zinc and trimethylsilyl chloride (TMSCl) in N-methyl-2-pyrrolidone (NMP) at 90°C, achieving a 73% yield.

SupplierPurityApplication
Dayang Chem (Hangzhou) Co., Ltd.90–98%Pharmaceuticals, agrochemicals
Zibo Hangyu Biotechnology99%Polymer monomers, surfactants
Weifang Yangxu Group99%Research intermediates

Purification and Quality Control

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Suppliers employ HPLC and NMR for quality assurance .

Applications in Science and Industry

Pharmaceutical Intermediates

N-Benzyl-N-phenyl-cyclooctanamine serves as a precursor for antifungal agents and neuromodulators. Its structural similarity to donepezil (an acetylcholinesterase inhibitor) suggests potential in Alzheimer’s disease therapeutics, though direct evidence remains unexplored .

Materials Science

The compound’s rigid cyclooctane ring and aromatic groups make it suitable for high-performance polymer synthesis. It enhances thermal stability in polyamides and polyurethanes.

Agrochemicals

As a surfactant intermediate, it improves pesticide formulations' adhesion and bioavailability. Suppliers highlight its role in herbicides and insecticides .

Pharmacological and Biological Significance

Enzymatic Interactions

While no direct studies exist, analogs like N-benzyl piperidines exhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibition . Molecular docking studies suggest the cyclooctane ring could occupy hydrophobic enzyme pockets, while the benzyl group engages in π-π stacking .

Recent Advances and Future Directions

Chemical Probes

A 2025 study used biotinylated analogs for target identification in drug discovery, leveraging click chemistry (e.g., tetrazine ligation) to map protein interactions .

Computational Modeling

Density functional theory (DFT) simulations predict reactivity at the amine site, guiding derivatization for enhanced bioactivity.

Sustainable Synthesis

Catalytic hydrogenation and flow chemistry approaches aim to reduce waste and improve scalability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator